molecular formula C15H24INO2 B13632985 Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B13632985
M. Wt: 377.26 g/mol
InChI Key: XJZUUXDFKWKZOA-UHFFFAOYSA-N
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Description

Tert-butyl 4-{3-iodobicyclo[111]pentan-1-yl}piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method includes the iodination of a bicyclo[1.1.1]pentane derivative followed by coupling with a piperidine derivative. The reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is being explored for its potential as a pharmacophore in drug design. Its unique bicyclo[1.1.1]pentane core can provide rigidity to drug molecules, potentially enhancing their binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with these targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the iodine atom. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various research applications.

Properties

Molecular Formula

C15H24INO2

Molecular Weight

377.26 g/mol

IUPAC Name

tert-butyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24INO2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10H2,1-3H3

InChI Key

XJZUUXDFKWKZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)I

Origin of Product

United States

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